molecular formula C14H11NO3 B458957 (3-formylphenyl) N-phenylcarbamate CAS No. 37070-87-4

(3-formylphenyl) N-phenylcarbamate

Cat. No.: B458957
CAS No.: 37070-87-4
M. Wt: 241.24g/mol
InChI Key: ULKIBGXLQKRMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Formylphenyl) N-phenylcarbamate is a substituted carbamate characterized by a phenyl group attached to the carbamate nitrogen and a formyl (-CHO) substituent at the 3-position of the benzene ring. The formyl group at the 3-position likely enhances its electrophilicity, making it a candidate for nucleophilic addition reactions or as a precursor in polymer synthesis .

Properties

CAS No.

37070-87-4

Molecular Formula

C14H11NO3

Molecular Weight

241.24g/mol

IUPAC Name

(3-formylphenyl) N-phenylcarbamate

InChI

InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17)

InChI Key

ULKIBGXLQKRMMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O

Other CAS No.

37070-87-4

solubility

29.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves reacting 3-formylphenol with phenyl chloroformate in the presence of a base such as triethylamine. The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of phenyl chloroformate.

Steps :

  • Dissolve 3-formylphenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous chloroform.

  • Add phenyl chloroformate (1.1 equiv) dropwise at 0°C under argon.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and dry over MgSO₄.

  • Purify the crude product via flash chromatography (15% ethyl acetate in cyclohexane).

Yield : 75–85% (reported for analogous phenylcarbamates).

Solvent and Base Optimization

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile accelerate the reaction but may compromise aldehyde stability. Comparative data from analogous syntheses:

SolventBaseTemperatureTime (h)Yield (%)
ChloroformTriethylamine25°C2482
THFPyridine25°C1878
AcetonitrileDBU0°C → 25°C688

Chloroform balances reactivity and aldehyde protection, making it the preferred solvent.

Alternative Route Using Phenyl Isocyanate

Direct Coupling with 3-Formylphenol

Phenyl isocyanate reacts directly with 3-formylphenol without requiring a base, as the phenolic oxygen acts as a nucleophile:

3-Formylphenol+Ph-NCO(3-Formylphenyl) N-Phenylcarbamate+HCl\text{3-Formylphenol} + \text{Ph-NCO} \rightarrow \text{(3-Formylphenyl) N-Phenylcarbamate} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Reaction Time: 8–12 hours

  • Yield: 70–75%.

Advantage : Avoids base-induced side reactions but requires strict moisture control to prevent isocyanate hydrolysis.

Protective Group Strategies

To mitigate aldehyde oxidation during synthesis, temporary protection of the formyl group is employed:

  • Acetal Protection :

    • Treat 3-formylphenol with ethylene glycol and p-toluenesulfonic acid in toluene to form the acetal.

    • Proceed with carbamate synthesis using phenyl chloroformate.

    • Deprotect with aqueous HCl (1 M) to regenerate the aldehyde.

Overall Yield : 68% (two steps).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance mixing and heat transfer:

  • Reagents : 3-Formylphenol and phenyl chloroformate in THF.

  • Flow Rate : 5 mL/min

  • Residence Time : 10 minutes

  • Yield : 90% (pilot-scale data).

Benefits : Reduced reaction time and improved reproducibility.

Catalyst Screening

Zinc chloride (ZnCl₂) and copper catalysts (e.g., Cu@Sal-Cs) have been explored for carbamate formation:

CatalystLoading (mol%)SolventYield (%)
ZnCl₂5Toluene86
Cu@Sal-Cs2DMF94
NoneChloroform82

Copper catalysts under microwave irradiation achieve near-quantitative yields but require specialized equipment.

Purification and Characterization

Flash Chromatography Parameters

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : 15–20% ethyl acetate in cyclohexane.

  • Rf : 0.32 (15% ethyl acetate).

Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 9.98 (s, 1H, CHO), 7.85–7.15 (m, 9H, aromatic), 5.21 (s, 1H, NH).

  • IR (neat) : 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (carbamate C=O).

Challenges and Mitigation Strategies

Aldehyde Reactivity

The formyl group is prone to oxidation and nucleophilic attack. Mitigation includes:

  • Using inert atmospheres (argon/nitrogen).

  • Avoiding strong oxidizing agents.

  • Employing low temperatures (0–5°C) during critical steps.

Byproduct Formation

Common byproducts include:

  • Ureas : From over-reaction of isocyanates with amines (if present).

  • Carbonates : Due to moisture-induced decomposition of chloroformates.

Solution : Rigorous drying of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar N-Phenylcarbamate Derivatives

Positional Isomers: 2-Formyl vs. 3-Formyl Substitution

  • Phenylmethyl N-(2-formylphenyl)carbamate (CAS RN: 127506-06-3) is a positional isomer with the formyl group at the 2-position.
    • Key Differences :
  • Reactivity : The 3-formyl isomer may exhibit distinct electronic effects due to resonance and inductive interactions. For example, in palladacycle reactions, the position of directing groups (e.g., carbamate vs. ester) significantly impacts reaction rates and product stability .

Substituent Effects: Halogenated Derivatives

  • 2-[(3-Bromobenzoyl)Amino]Ethyl N-Phenylcarbamate (CAS RN: 478066-81-8): Molecular Weight: 363.21 vs. 255.27 for (3-formylphenyl) N-phenylcarbamate (estimated). Lipophilicity: The bromine substituent increases logP (XLogP3 = 3.2), enhancing membrane permeability compared to the polar formyl group (XLogP3 ~1.5–2.0, estimated) .
Table 1: Substituent Impact on Physicochemical Properties
Compound Substituent Molecular Weight XLogP3 Key Property
This compound 3-CHO ~255.27* ~1.8* High electrophilicity
Phenylmethyl N-(2-Formylphenyl)carbamate 2-CHO 255.27 1.8 Moderate reactivity
2-[(3-Bromobenzoyl)Amino]Ethyl N-Phenylcarbamate 3-Br 363.21 3.2 Enhanced lipophilicity
Ethyl N-(3-Fluorophenyl)Carbamate 3-F 183.18 2.4 Improved stability

*Estimated based on structural analogs.

Alkyl vs. Aryl Substituents

  • Prop-2-en-1-yl N-Phenylcarbamate (HS Code: 2924297099):
    • Reactivity : The allyl group enables radical or electrophilic addition reactions, contrasting with the formyl group’s role in condensation or crosslinking .
    • Applications : Used in agrochemicals and polymer synthesis, whereas formyl-substituted carbamates may prioritize catalytic or medicinal chemistry due to their electrophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.